3-(3-Chlorophenyl)-2'-methylpropiophenone
Description
3-(3-Chlorophenyl)-2'-methylpropiophenone is a propiophenone derivative featuring a 3-chlorophenyl group attached to the ketone backbone and a methyl substituent at the 2'-position of the aromatic ring. Propiophenones are structurally characterized by a phenyl group bonded to a ketone (–CO–) functional group, which confers unique reactivity and physical properties. The chlorine atom at the 3-position of the phenyl ring enhances electron-withdrawing effects, influencing both chemical stability and intermolecular interactions, while the 2'-methyl group contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGNWQPZJUIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644410 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-12-4 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(3-Chlorophenyl)-2’-methylpropiophenone can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
3-(3-Chlorophenyl)-2’-methylpropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity.
Comparison with Similar Compounds
3'-Chloropropiophenone (CAS 34841-35-5)
- Structure: A single 3-chlorophenyl group attached to the propiophenone backbone.
- Physical Properties : Melting point 45–47°C, boiling point 124°C.
- Comparison: The absence of the 2'-methyl group reduces steric hindrance compared to 3-(3-Chlorophenyl)-2'-methylpropiophenone, likely resulting in lower melting points and higher solubility in polar solvents .
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)
- Structure : Two chlorine atoms (2' and 5' positions) and a 3-methoxyphenyl group.
- The methoxy group introduces electron-donating effects, contrasting with the methyl group in the target compound .
Functional Group Variants
3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid
- Structure : Carboxylic acid derivative with 3-chlorophenyl and dual methyl groups.
- Comparison : The carboxylic acid group enables hydrogen bonding, increasing solubility in aqueous media compared to the ketone-based target compound. The methyl groups similarly enhance lipophilicity but reduce steric accessibility for reactions .
3-(3-Chloro-2-methylphenyl)-1-propanol (CAS 1093172-98-5)
- Structure : Alcohol derivative with 3-chloro-2-methylphenyl substituents.
- Molecular Weight : 184.666 g/mol.
- Comparison: The hydroxyl group allows for oxidation to ketones or participation in esterification, unlike the stable ketone in this compound. The chloro-methyl substitution pattern may influence bioavailability in pharmaceutical contexts .
Physicochemical and Spectroscopic Data
*Data inferred from structural analogs.
Biological Activity
3-(3-Chlorophenyl)-2'-methylpropiophenone, a derivative of propiophenone, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H17ClO
- CAS Number : 898762-12-4
- Molecular Weight : 284.77 g/mol
The compound features a chloro group and methyl groups on the phenyl ring, which significantly influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular targets, particularly in the modulation of biochemical pathways:
- Inhibition of Oxidative Phosphorylation : Similar to carbonyl cyanide m-chlorophenyl hydrazone (CCCP), this compound acts as an ionophore, impacting ATP synthase function and leading to reduced ATP production. This mechanism can induce cellular stress and apoptosis.
- Impact on Cellular Signaling : The compound may alter signaling pathways involved in cell proliferation and survival, particularly through its effects on the MAPK/ERK pathway, which is critical in various cancers .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Specific studies have demonstrated:
- Inhibition Zones : The compound showed significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with varying minimum inhibitory concentrations (MICs) depending on the strain tested.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cytotoxicity Assays : In studies involving human cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), the compound displayed notable cytotoxic effects with IC50 values ranging from 5 to 20 µM .
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its effects on cell cycle regulation and pro-apoptotic signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that:
- Cell Viability : Treatment led to a significant decrease in cell viability across multiple cancer types.
- Cell Cycle Analysis : Flow cytometry revealed an increase in cells arrested at the S phase, suggesting that the compound effectively disrupts normal cell cycle progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
